molecular formula C21H22N2O4 B2532409 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol CAS No. 907985-49-3

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

Cat. No. B2532409
CAS RN: 907985-49-3
M. Wt: 366.417
InChI Key: IVPPXEBYDMTEQN-UHFFFAOYSA-N
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Description

The compound “2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains methoxy groups and a phenol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and phenol group could potentially have interesting effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrazole ring might participate in electrophilic substitution reactions, and the phenol group might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar phenol and methoxy groups could affect the compound’s solubility and boiling point .

Scientific Research Applications

Tautomerism and Structural Analysis

The study of NH-pyrazoles, including compounds related to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, has revealed insights into their annular tautomerism and structural characteristics through X-ray crystallography and NMR spectroscopy. These compounds exhibit unique tautomerism and crystallization patterns, significantly influenced by their phenol residues and the presence of OH groups, leading to various stabilization forms through hydrogen bonding patterns (Cornago et al., 2009).

Biological Evaluation for Anti-inflammatory and Antimicrobial Activities

A series of pyrazole chalcones, related in structure to the mentioned compound, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. These studies indicate that such compounds can exhibit significant biological activities, with certain derivatives showing promising results in inhibiting TNF-alpha and IL-6, as well as possessing free radical scavenging and antimicrobial capabilities (Bandgar et al., 2009).

Photophysical and Physicochemical Properties

The photophysical and physicochemical properties of novel pyrazoline derivatives, including those similar to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, have been explored. These studies highlight the potential of such compounds in fluorescent chemosensing, particularly for metal ions like Fe3+, showcasing their solvatochromic behavior and applications in detecting critical micelle concentrations of surfactants (Khan, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific context or experimental data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, biological activity, or potential uses in various fields .

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)12-27-15-6-7-16(18(24)10-15)21-17(11-22-23-21)14-5-8-19(25-3)20(9-14)26-4/h5-11,24H,1,12H2,2-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPXEBYDMTEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

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